REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:12]([O:13][CH3:14])=[CH:11][C:6]2[CH:7]([C:9]#[N:10])[CH2:8][C:5]=2[CH:4]=1.N>[Ni].CO>[CH3:1][O:2][C:3]1[C:12]([O:13][CH3:14])=[CH:11][C:6]2[CH:7]([CH2:9][NH2:10])[CH2:8][C:5]=2[CH:4]=1
|
Name
|
|
Quantity
|
6 kg
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(C(C2)C#N)C=C1OC
|
Name
|
|
Quantity
|
7.32 kg
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0.6 L
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
30 L
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After having purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
with hydrogen, hydrogenate at 60° C. and at 30 bar until the theoretical amount of hydrogen has been absorbed
|
Type
|
CUSTOM
|
Details
|
After returning to 20° C.
|
Type
|
FILTRATION
|
Details
|
filter off the catalyst
|
Type
|
WASH
|
Details
|
rinsing it with methanol
|
Type
|
CUSTOM
|
Details
|
evaporate off the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(C(C2)CN)C=C1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:12]([O:13][CH3:14])=[CH:11][C:6]2[CH:7]([C:9]#[N:10])[CH2:8][C:5]=2[CH:4]=1.N>[Ni].CO>[CH3:1][O:2][C:3]1[C:12]([O:13][CH3:14])=[CH:11][C:6]2[CH:7]([CH2:9][NH2:10])[CH2:8][C:5]=2[CH:4]=1
|
Name
|
|
Quantity
|
6 kg
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(C(C2)C#N)C=C1OC
|
Name
|
|
Quantity
|
7.32 kg
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0.6 L
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
30 L
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After having purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
with hydrogen, hydrogenate at 60° C. and at 30 bar until the theoretical amount of hydrogen has been absorbed
|
Type
|
CUSTOM
|
Details
|
After returning to 20° C.
|
Type
|
FILTRATION
|
Details
|
filter off the catalyst
|
Type
|
WASH
|
Details
|
rinsing it with methanol
|
Type
|
CUSTOM
|
Details
|
evaporate off the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(C(C2)CN)C=C1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |